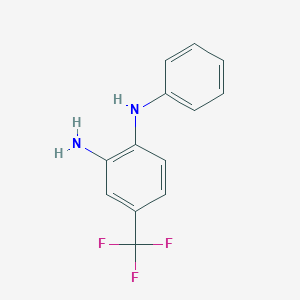

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIMILPRKMFOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238826 | |

| Record name | N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651-43-0 | |

| Record name | N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1651-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine

Introduction

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is a valuable fluorinated diamine that serves as a critical building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this diamine an attractive starting material for the synthesis of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine, offering detailed experimental protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine can be approached through two principal and robust strategies: Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and the Palladium-catalyzed Buchwald-Hartwig amination. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This classical and often high-yielding approach involves a two-step sequence. The first step is the formation of a carbon-nitrogen bond via the reaction of aniline with an activated 4-(trifluoromethyl)nitrobenzene derivative. The nitro group in the ortho position to the leaving group (typically a halogen) is crucial as it strongly activates the aromatic ring towards nucleophilic attack. The subsequent reduction of the nitro group furnishes the desired 1,2-diamine.

Mechanism Rationale: The SNAr reaction proceeds through an addition-elimination mechanism. The nucleophilic aniline attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is essential for stabilizing the negative charge of this complex. The subsequent elimination of the leaving group restores the aromaticity of the ring.

Experimental Protocol: Two-Step SNAr and Reduction

Step 1: Synthesis of N-Phenyl-2-nitro-4-(trifluoromethyl)aniline

-

Reagents and Materials:

-

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

-

Aniline

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-phenyl-2-nitro-4-(trifluoromethyl)aniline.

-

Step 2: Reduction of N-Phenyl-2-nitro-4-(trifluoromethyl)aniline

-

Reagents and Materials:

-

N-Phenyl-2-nitro-4-(trifluoromethyl)aniline

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) or Hydrazine hydrate

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve N-phenyl-2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 bar).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Evaporate the solvent in vacuo to yield N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine. The product is often of sufficient purity for subsequent steps without further purification.[1]

-

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[2][3] This method is particularly advantageous for coupling unactivated aryl halides or for substrates with sensitive functional groups.[3] For the synthesis of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine, this pathway would involve the direct coupling of aniline with a suitable 2-amino-4-(trifluoromethyl)phenyl halide.

Mechanism Rationale: The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

-

Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[4]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reagents and Materials:

-

2-Bromo-5-(trifluoromethyl)aniline or 2-Chloro-5-(trifluoromethyl)aniline

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

-

Anhydrous Toluene or Dioxane

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq), aniline (1.2 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.1-1.5 eq relative to Pd), and the base (1.5-2.0 eq).

-

Add anhydrous toluene or dioxane via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Summary

The following table provides a comparative overview of the two primary synthetic pathways. The yields and conditions are based on analogous reactions reported in the literature and may require optimization for the specific synthesis of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine.

| Parameter | Pathway 1: SNAr and Reduction | Pathway 2: Buchwald-Hartwig Amination |

| Key Reaction | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |

| Starting Materials | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, Aniline | 2-Halo-5-(trifluoromethyl)aniline, Aniline |

| Catalyst | None for SNAr; Pd/C for reduction | Palladium precursor (e.g., Pd(OAc)₂) |

| Ligand | Not applicable | Phosphine ligand (e.g., XPhos, BINAP) |

| Key Reagents | K₂CO₃, H₂ or Hydrazine | Strong base (e.g., NaOtBu, Cs₂CO₃) |

| Typical Yields | Generally high (often >90% for each step) | Good to excellent (typically 70-95%) |

| Advantages | Well-established, often high-yielding, no precious metal catalyst for the C-N bond formation step. | Broad substrate scope, high functional group tolerance, direct formation of the diamine in one step. |

| Disadvantages | Two-step process, requires a reducible nitro group. | Requires a precious metal catalyst and often expensive phosphine ligands, can be sensitive to air and moisture. |

Conclusion

Both the Nucleophilic Aromatic Substitution/Reduction sequence and the Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine. The SNAr approach is a more traditional and cost-effective method for large-scale synthesis, provided the necessary starting materials are readily available. The Buchwald-Hartwig amination offers greater flexibility and is often the method of choice for library synthesis and when dealing with more complex or sensitive substrates. The selection of the optimal synthetic route will be guided by factors such as cost, scale, and the specific requirements of the research or development program.

References

- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.

- Chemistry LibreTexts. (2023).

- Wikipedia.

- Hartwig, J. F., et al. (2014). Palladium-catalyzed amination of aryl sulfides with anilines.

- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Oldenhuis, N. J., et al. (2015). Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. Journal of the American Chemical Society, 122(8), 2052-2053.

- Sugahara, T., et al. (2014). Palladium-catalyzed amination of aryl sulfides with anilines.

- BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. BenchChem.

- MDPI. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023(2), M1513.

- MDPI. (1999). N-(3-Trifluoromethylphenyl)-4-nitroaniline. Molecules, 4(1), M129.

- ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development.

- Guidechem. How to Prepare 4-Nitro-3-trifluoromethyl Aniline?.

- Journal of University of Shanghai for Science and Technology. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. JUC, 17(3), 16-24.

- Google Patents. (2014). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. CN103709045A.

- The Royal Society of Chemistry. (2017). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.

- ResearchG

- ResearchGate.

- Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1846-1852.

- NIH. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines.

Sources

"physicochemical properties of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine, a substituted aromatic diamine, represents a critical structural motif in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the phenylenediamine scaffold imparts unique electronic properties and enhances metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, characterization methods, and potential applications, with a focus on its utility in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is essential for its effective use in synthesis and formulation. While experimental data for some properties are not widely published, we can infer certain characteristics based on its structure and data from closely related compounds.

| Property | Value | Source/Method |

| CAS Number | 1651-43-0 | |

| Molecular Formula | C13H11F3N2 | |

| Molecular Weight | 252.24 g/mol | |

| Physical Form | Solid | |

| Melting Point | Data not available in reviewed literature. | - |

| Boiling Point | Data not available in reviewed literature. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. Limited solubility in non-polar solvents and water is anticipated. | Inferred from structural similarity to other aromatic diamines. |

| pKa | Data not available in reviewed literature. The two amine groups will have distinct pKa values, with the N1-phenyl amine being less basic than the N2 amine due to resonance delocalization of the lone pair into the phenyl ring. | Inferred from chemical principles. |

Synthesis of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine

The synthesis of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine can be reliably achieved through a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. The following protocol is adapted from a well-established procedure for a structurally similar compound[1].

Step 1: Synthesis of N-Phenyl-2-nitro-4-(trifluoromethyl)aniline

This step involves the reaction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with aniline. The fluorine atom, activated by the electron-withdrawing nitro and trifluoromethyl groups, is susceptible to nucleophilic displacement by the amine group of aniline.

Experimental Protocol:

-

To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous dimethylformamide (DMF), add aniline (1.1 eq) and potassium carbonate (K2CO3) (1.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield N-Phenyl-2-nitro-4-(trifluoromethyl)aniline.

Step 2: Synthesis of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine

The nitro group of the intermediate is selectively reduced to an amine using catalytic hydrogenation.

Experimental Protocol:

-

Dissolve N-Phenyl-2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine. The product is often of sufficient purity for subsequent use without further purification.

Caption: Potential synthetic pathways and applications of the title compound.

Safety Information

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). * Precautionary Codes: P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P402+P404, P501. * Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

Conclusion

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is a key synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis is straightforward, and its structure offers multiple avenues for the creation of complex molecular architectures. While a more complete experimental characterization is needed in the public domain, the available information and logical inferences provide a solid foundation for its use in research and development. The strategic incorporation of the trifluoromethyl group makes this compound a highly attractive building block for the next generation of pharmaceuticals and advanced materials.

References

-

Ghattas, W.; Al-Smadi, M.; Al-Mughaid, H. N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. MDPI. [Link]

-

Skraba-Klanjčar, G.; Ciber, L.; Brodnik, H.; Požgan, F.; Svete, J.; Štefane, B. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]

- Safety D

-

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine. PubChem. [Link]

-

4-Trifluoromethyl-1,2-phenylenediamine. PubChem. [Link]

- SAFETY DATA SHEET. Thermo Fisher Scientific, 2010.

-

Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. ResearchGate. [Link]

- SAFETY D

-

Synthesis, Spectroscopic Characterization, Crystal Structure, DFT and Hirschfeld Surface Analysis of a Manganese(I) Complex ([Mn(P-NH-NH-P)(CO)2][BPh4]). ResearchGate. [Link]

- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.

-

Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. ResearchGate. [Link]

-

Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline.. Semantic Scholar. [Link]

-

Mishra, et al. N5-Phenyl-4H-1, 2, 4-Triazole-3,5-Diamine Derivatives. SciSpace. [Link]

-

Liu, J., et al. A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. National Institutes of Health. [Link]

-

Leitão, E. P. T., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- Drug Discovery Chemistry.

Sources

An In-depth Technical Guide to N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS: 1651-43-0): A Keystone Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine, a critical intermediate in the synthesis of specialized heterocyclic compounds. With its unique trifluoromethyl and phenylenediamine moieties, this compound serves as a valuable scaffold in the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its synthesis, characterization, and application, grounded in established scientific principles and methodologies.

Core Compound Overview and Physicochemical Properties

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is a substituted aromatic diamine that has garnered significant interest in medicinal chemistry. The presence of the trifluoromethyl group (-CF3) is a key feature, as this moiety is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ortho-diamine functionality provides a reactive handle for the construction of various heterocyclic systems, most notably benzimidazoles.

| Property | Value | Source |

| CAS Number | 1651-43-0 | [1] |

| Molecular Formula | C₁₃H₁₁F₃N₂ | [1] |

| Molecular Weight | 252.24 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥90% | [1] |

| InChI Code | 1S/C13H11F3N2/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8,18H,17H2 | [1] |

| InChI Key | JTIMILPRKMFOMI-UHFFFAOYSA-N | [1] |

Strategic Synthesis and Mechanistic Considerations

The synthesis of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is most effectively achieved through a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by a reduction. A common and robust approach utilizes the Buchwald-Hartwig amination.[2][3][4]

Step 1: Buchwald-Hartwig Amination

The initial step involves the coupling of an aryl halide, such as 4-chloro-1-nitro-2-(trifluoromethyl)benzene, with aniline. The Buchwald-Hartwig amination is particularly well-suited for this transformation due to its high functional group tolerance and efficiency in forming C-N bonds.[3][4] The choice of palladium catalyst and ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine: A Technical Guide

Introduction

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine, a fluorinated aromatic amine, represents a significant scaffold in medicinal chemistry and materials science. Its structural complexity, combining a phenyl-substituted diamine with a trifluoromethyl group, imparts unique electronic and conformational properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications, from drug development to polymer synthesis. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

The molecular structure of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is foundational to interpreting its spectroscopic data. The molecule consists of a 1,2-diaminobenzene core where one amine is substituted with a phenyl group, and the benzene ring is further functionalized with a trifluoromethyl group at the 4-position. This arrangement dictates the electronic environment of each atom and bond, giving rise to a unique spectral fingerprint.

Caption: Molecular structure of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like those on the amine groups.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A proton-decoupled spectrum is often preferred to simplify the signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons and the amine protons. The integration of these signals will reflect the number of protons in each environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | m | 2H | Phenyl H (ortho to NH) | Deshielded by the aromatic ring current and adjacent to the nitrogen atom. |

| ~ 7.10 - 7.20 | m | 1H | Phenyl H (para to NH) | Aromatic proton with a typical chemical shift. |

| ~ 6.90 - 7.05 | m | 2H | Phenyl H (meta to NH) | Aromatic protons with a typical chemical shift. |

| ~ 7.00 | d | 1H | Ar-H (adjacent to CF₃) | Deshielded by the electron-withdrawing CF₃ group and coupled to the neighboring aromatic proton. |

| ~ 6.80 | dd | 1H | Ar-H (between NH₂ and CF₃) | Influenced by both the electron-donating NH₂ and electron-withdrawing CF₃ groups, with coupling to two adjacent protons. |

| ~ 6.70 | d | 1H | Ar-H (adjacent to NH₂) | Shielded by the electron-donating NH₂ group and coupled to the neighboring aromatic proton. |

| ~ 5.0 - 6.0 | br s | 1H | N1-H | Labile proton with a broad signal, chemical shift is concentration and solvent dependent. |

| ~ 3.5 - 4.5 | br s | 2H | N2-H₂ | Labile protons with a broad signal, chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon to which it is attached due to C-F coupling.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 | Ar-C (C-N1) | Quaternary carbon attached to nitrogen, deshielded. |

| ~ 142 | Ar-C (C-N2) | Quaternary carbon attached to nitrogen, deshielded. |

| ~ 140 | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to nitrogen. |

| ~ 129 | Phenyl C (meta) | Aromatic carbons. |

| ~ 125 (q) | C-CF₃ | Quaternary carbon attached to the CF₃ group, appears as a quartet due to coupling with fluorine. |

| ~ 124 | Phenyl C (para) | Aromatic carbon. |

| ~ 123 (q) | CF₃ | The carbon of the trifluoromethyl group, appears as a quartet with a large coupling constant. |

| ~ 121 | Phenyl C (ortho) | Aromatic carbons. |

| ~ 118 | Ar-C | Aromatic carbons on the trifluoromethyl-substituted ring. |

| ~ 115 | Ar-C | Aromatic carbons on the trifluoromethyl-substituted ring. |

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum is a simple and powerful tool to confirm the presence of the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -63 | s | CF₃ | A single, sharp peak is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is characteristic for a CF₃ group on an aromatic ring.[1][2] |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine will be dominated by absorptions from the N-H and C-H bonds, as well as the aromatic rings and the C-F bonds.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film. For a KBr pellet, grind a small amount of the sample with dry KBr and press into a transparent disk. For a thin film, dissolve the sample in a volatile solvent and deposit it onto a salt plate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) | Characteristic of the primary amine (-NH₂). |

| 3300 - 3400 | Medium | N-H stretch (symmetric) | Characteristic of the primary amine (-NH₂). |

| ~ 3350 | Medium | N-H stretch | Characteristic of the secondary amine (-NH-). |

| 3000 - 3100 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene rings. |

| 1600 - 1620 | Strong | N-H bend | Bending vibration of the primary amine. |

| 1500 - 1580 | Strong | C=C stretch (aromatic) | Characteristic stretching vibrations of the aromatic rings. |

| 1250 - 1350 | Strong | C-N stretch | Stretching vibration of the amine C-N bonds. |

| 1100 - 1200 | Strong | C-F stretch | Strong absorption characteristic of the trifluoromethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) can also be used to observe the protonated molecular ion with less fragmentation.

-

Analysis: A high-resolution mass spectrometer (HRMS) is recommended to determine the accurate mass and elemental composition.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular weight of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine (C₁₃H₁₁F₃N₂) is 252.24 g/mol .[3] A prominent molecular ion peak at m/z = 252 would be expected in the EI spectrum, and a protonated molecular ion [M+H]⁺ at m/z = 253 in the ESI spectrum.

-

Key Fragmentation Pathways:

-

Loss of H•: A peak at m/z = 251.

-

Loss of NH₂•: A peak at m/z = 236.

-

Loss of CF₃•: A peak at m/z = 183.

-

Cleavage of the C-N bond between the phenyl group and the amine can lead to fragments corresponding to the phenylamine cation (m/z = 92) and the trifluoromethyl-benzenediamine radical cation.

-

Caption: Predicted key fragmentation pathways in the EI mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine. By understanding the predicted NMR, IR, and MS spectra, researchers can confidently verify the synthesis of this important molecule, assess its purity, and proceed with its application in their respective fields. The provided protocols offer a starting point for experimental data acquisition, and the detailed interpretations serve as a valuable reference for spectral analysis.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. 4-(Trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for ChemComm. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for Chemical Communications. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Crystal Structure of N-Aryl-Substituted Benzene-1,2-diamine Derivatives: A Case Study Approach

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, crystallization, and detailed structural analysis of N-aryl-substituted benzene-1,2-diamine derivatives. Given the absence of a publicly available crystal structure for N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine, this document will utilize a closely related analogue, N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine [1], as a central case study. This approach allows for a rigorous examination of the conformational and crystallographic features inherent to this class of compounds. The principles of synthesis and the critical role of non-covalent interactions, particularly those involving fluorine atoms, will be thoroughly discussed, providing a robust framework for understanding the solid-state properties of these molecules, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Benzene-1,2-diamine Scaffolds

Substituted benzene-1,2-diamine derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Their ability to form benzimidazoles, benzotriazoles, and other heterocyclic systems makes them indispensable starting materials.[2] The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, into organic molecules can profoundly alter their physicochemical and biological properties.[2] These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making fluorinated compounds highly sought after in drug discovery.[2]

The trifluoromethyl group, in particular, is a key pharmacophore. Understanding the three-dimensional arrangement of atoms and molecules in the solid state, as determined by X-ray crystallography, is paramount for rational drug design. The crystal structure reveals critical information about molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing. These interactions, including hydrogen bonds and weaker contacts like C-H···F interactions, are fundamental to a molecule's solubility, stability, and ultimately, its bioavailability.[1]

This guide will delve into the synthesis and structural characterization of this important class of compounds, using a specific crystal structure to illustrate the key principles that researchers and developers in the pharmaceutical and chemical industries need to consider.

Synthesis and Crystallization

The synthesis of N-substituted benzene-1,2-diamine derivatives typically involves a multi-step process. A common and effective route is the nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group.

General Synthetic Pathway

A representative synthesis for a related compound, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, provides a clear and adaptable protocol.[2] The process begins with the reaction of a substituted amine with 1-fluoro-2-nitrobenzene. This SNAr reaction yields an N-substituted nitroaniline intermediate. The subsequent step is the reduction of the nitro group to an amine, typically achieved through catalytic hydrogenation, to afford the desired benzene-1,2-diamine derivative.

The general workflow can be visualized as follows:

Caption: General synthetic workflow for N-substituted benzene-1,2-diamine derivatives.

Detailed Experimental Protocol (Adapted from[2])

Step 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline

-

To a solution of 3,5-bis(trifluoromethyl)benzylamine (10 mmol) and 1-fluoro-2-nitrobenzene (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (K2CO3, 10 mmol).

-

Stir the reaction mixture at room temperature for 72 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with water (40 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain the pure N-substituted nitroaniline.

Step 2: Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

-

Dissolve the N-substituted nitroaniline intermediate (10.8 mmol) in ethanol (50 mL).

-

Add 10% Palladium on carbon (Pd/C, 100 mg) to the solution.

-

Hydrogenate the mixture in a Parr shaker apparatus under a hydrogen atmosphere (4 bar) at 25 °C for 6 hours.

-

After the reaction is complete, filter the mixture through Celite® to remove the catalyst.

-

Evaporate the solvent in vacuo to yield the final diamine product. The product is often of sufficient purity for subsequent applications without further purification.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The method of choice depends on the physicochemical properties of the compound. Slow evaporation from a suitable solvent or solvent mixture is a commonly employed and effective technique.

Protocol: Slow Evaporation

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture such as hexane/dichloromethane) to near saturation.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Monitor the container for the formation of well-defined single crystals.

Crystal Structure Analysis: A Case Study of N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine

The crystal structure of N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine provides an excellent platform to understand the structural features of this class of molecules.[1] The crystallographic data reveals key details about the molecular geometry and the packing of molecules within the crystal lattice.

Crystallographic Data

The following table summarizes the key crystallographic parameters for N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine.[1]

| Parameter | Value |

| Chemical Formula | C20H18F2N2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.4233 (11) |

| b (Å) | 7.3805 (7) |

| c (Å) | 18.9531 (16) |

| β (°) | 104.109 (3) |

| Volume (ų) | 1685.1 (3) |

| Z | 4 |

| Temperature (K) | 296 (2) |

Molecular Conformation

In the solid state, the molecule is not planar. The dihedral angles between the central benzene ring and the two terminal 2-fluorobenzyl rings are a critical conformational feature. This non-planarity is a common characteristic of such multi-ring systems and is influenced by both steric hindrance between the substituents and the optimization of intermolecular packing interactions.

Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is dictated by a network of intermolecular interactions. In fluorinated compounds, in addition to classical N-H···N or N-H···O hydrogen bonds (if present), weaker interactions such as C-H···F, C-H···π, and π-π stacking play a significant role in stabilizing the crystal lattice.

The presence of the fluorine atoms on the benzyl rings in our case study molecule introduces the possibility of C-H···F interactions. These interactions, while weaker than conventional hydrogen bonds, are known to be structure-directing in many fluorinated organic compounds.[1] The analysis of short contacts in the crystal structure would reveal the presence and geometry of these interactions.

The overall crystal packing can be visualized as a three-dimensional architecture built from these specific intermolecular contacts.

Caption: Key intermolecular forces driving crystal packing in fluorinated diamines.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine derivatives is of profound importance for their application in drug development and materials science.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) is a critical consideration in the pharmaceutical industry. Different polymorphs can exhibit different solubilities, dissolution rates, and stabilities, which directly impact a drug's efficacy and shelf-life. Understanding the intermolecular interactions that govern crystal packing is the first step toward predicting and controlling polymorphism.

-

Structure-Activity Relationship (SAR): The conformation of a molecule in its crystalline state can provide insights into the low-energy conformations that may be relevant for binding to a biological target. By understanding how substituents influence molecular shape and intermolecular interactions, medicinal chemists can design new derivatives with improved activity and pharmacokinetic profiles.

-

Materials Properties: For applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other electronic materials, the packing of molecules in the solid state is crucial. π-π stacking interactions, for instance, can facilitate charge transport, and controlling the crystal structure allows for the fine-tuning of these properties.

Conclusion

While the specific crystal structure of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine remains to be publicly reported, a comprehensive understanding of this class of compounds can be achieved through the study of close analogues and the application of fundamental principles of synthesis and crystallography. The case study of N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine highlights the key structural features, including molecular conformation and the importance of a network of intermolecular interactions in defining the crystal lattice. The synthetic protocols and analytical approaches detailed in this guide provide a robust framework for researchers working on the design, synthesis, and characterization of novel fluorinated benzene-1,2-diamine derivatives for applications in medicine and materials science. The continued investigation into the solid-state structures of these compounds will undoubtedly fuel further innovation in these fields.

References

-

Zeitschrift für Kristallographie - New Crystal Structures. (2021). Crystal structure of N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine, C20H18F2N2. Retrieved from [Link]

-

Molbank. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic diamine that serves as a versatile building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable scaffold for the synthesis of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of its molecular properties, a detailed protocol for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and organic synthesis.

Compound Identification and Physicochemical Properties

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is a substituted o-phenylenediamine with the chemical formula C13H11F3N2. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H11F3N2 | [1] |

| Molecular Weight | 252.24 g/mol | [1] |

| CAS Number | 1651-43-0 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >90% | [1] |

| InChI Key | JTIMILPRKMFOMI-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine can be achieved through a robust two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by a catalytic hydrogenation. This approach is adapted from established methodologies for the synthesis of similar N-aryl-o-phenylenediamines.[2]

Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Synthetic pathway for N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine.

Experimental Protocol

Step 1: Synthesis of N-Phenyl-4-(trifluoromethyl)-2-nitroaniline

-

To a stirred solution of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous dimethylformamide (DMF), add aniline (1.0 eq) and potassium carbonate (K2CO3) (1.0 eq).

-

The reaction mixture is stirred at room temperature (25 °C) for 72 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel affords the pure N-phenyl-4-(trifluoromethyl)-2-nitroaniline.

Causality behind Experimental Choices:

-

Anhydrous DMF: A polar aprotic solvent is used to facilitate the SNAr reaction by solvating the potassium carbonate and the intermediate Meisenheimer complex.

-

Potassium Carbonate: Acts as a base to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.

-

Room Temperature: The reaction is typically carried out at room temperature to ensure selectivity and minimize the formation of side products.

Step 2: Synthesis of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine

-

A mixture of N-phenyl-4-(trifluoromethyl)-2-nitroaniline (1.0 eq) and a catalytic amount of 10% palladium on carbon (Pd/C) in ethanol is prepared in a hydrogenation vessel.

-

The mixture is shaken in a Parr shaker hydrogenation apparatus under a hydrogen atmosphere (typically 4 bar) at 25 °C for 6 hours.

-

The reaction progress is monitored by TLC until the starting material is completely consumed.

-

The reaction mixture is then filtered through a pad of Celite® to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine. The product is often of sufficient purity for subsequent use without further purification.

Causality behind Experimental Choices:

-

Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the reduction of aromatic nitro groups to amines.

-

Hydrogen Gas: The reducing agent for the conversion of the nitro group.

-

Ethanol: A suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.

Characterization

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. Amine protons (NH and NH₂) will appear as broad singlets, with their chemical shifts being concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons will appear in the region of δ 110-150 ppm. The trifluoromethyl group will appear as a quartet due to C-F coupling. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for primary and secondary amines in the range of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. Strong C-F stretching bands are expected around 1100-1300 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 252. |

Applications in Drug Discovery and Organic Synthesis

The unique structural features of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine make it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. The trifluoromethyl group can enhance a drug candidate's metabolic stability and binding affinity, while the o-phenylenediamine moiety is a well-established pharmacophore and a versatile synthetic handle.

Synthesis of Benzimidazoles

o-Phenylenediamines are common starting materials for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine with various aldehydes or carboxylic acids would yield novel substituted benzimidazoles.

Caption: General scheme for the synthesis of benzimidazoles.

Precursor for Bioactive Molecules

The presence of the trifluoromethyl group is a common strategy in modern drug design to improve the pharmacokinetic and pharmacodynamic properties of a molecule. N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine can serve as a key intermediate in the synthesis of more complex drug candidates. For instance, related trifluoromethylated anilines are used in the synthesis of non-steroidal anti-inflammatory drugs and other therapeutic agents.

Ligand Synthesis for Metal Complexes

The two adjacent amino groups in N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine can act as a bidentate ligand, capable of coordinating with various metal ions. The resulting metal complexes could have applications in catalysis, materials science, or as therapeutic agents.

Safety and Handling

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. Its synthesis is achievable through a straightforward and scalable two-step process. The presence of the trifluoromethyl group, combined with the reactive o-phenylenediamine core, provides a platform for the development of novel compounds with enhanced biological and material properties. Further research into the applications of this compound is warranted to fully explore its potential.

References

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supplementary Data. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]

-

PubChem. 4-Trifluoromethyl-1,2-phenylenediamine. [Link]

Sources

An In-Depth Technical Guide to the Solubility of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine in Organic Solvents

Introduction

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceuticals and functional materials necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents.[1][2] Solubility dictates the choice of reaction media, purification strategies, and ultimately, the ease and efficiency of synthetic routes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine, offering a predictive framework and a detailed experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, practical understanding of this compound's behavior in solution.

Molecular Structure and Physicochemical Properties

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is a solid at room temperature with a molecular weight of 252.24 g/mol . Its structure, featuring a phenylenediamine core substituted with a phenyl group and a trifluoromethyl group, imparts a unique combination of polarity and lipophilicity.

| Property | Value | Source |

| CAS Number | 1651-43-0 | [1][2] |

| Molecular Formula | C13H11F3N2 | |

| Molecular Weight | 252.24 g/mol | |

| Physical Form | Solid |

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

In the absence of extensive empirical solubility data for N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine, we can predict its solubility based on the fundamental principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity.

The polarity of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is influenced by several structural features:

-

Polar Groups: The two amine (-NH2 and -NH-) groups are polar and capable of acting as hydrogen bond donors and acceptors.

-

Nonpolar Groups: The two phenyl rings and the trifluoromethyl (-CF3) group are nonpolar and contribute to the molecule's lipophilicity. The trifluoromethyl group, while containing polar C-F bonds, is generally considered to be lipophilic due to the overall nonpolar character of the group.

The presence of both polar and nonpolar moieties suggests that N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is a moderately polar compound. This duality will govern its solubility in various organic solvents.

Predicted Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine groups of the solute. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are polar but do not have hydrogen bond-donating capabilities. However, they can act as hydrogen bond acceptors. Good solubility is anticipated in these solvents, particularly in highly polar ones like DMF and DMSO, due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the phenyl rings and the trifluoromethyl group suggests some affinity for nonpolar solvents. However, the presence of the polar amine groups will likely limit the solubility in highly nonpolar solvents like hexane. Moderate solubility might be observed in aromatic nonpolar solvents like toluene due to potential π-π stacking interactions.

Based on this analysis, a qualitative solubility prediction is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bonding interactions. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Good to High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar | Hexane, Toluene | Low to Moderate | Van der Waals forces; limited by polar amine groups. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent, followed by quantitative analysis.[3][4][5][6][7]

Qualitative Solubility Assessment

A preliminary qualitative test can provide a quick indication of solubility and help in selecting appropriate solvents for quantitative analysis.

-

Preparation: Add approximately 10 mg of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine to a small test tube.

-

Solvent Addition: Add 1 mL of the chosen organic solvent in 0.2 mL increments.

-

Observation: After each addition, vortex the test tube for 30 seconds and visually inspect for dissolution.

-

Classification:

-

Soluble: Complete dissolution.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: No apparent dissolution.

-

Quantitative Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility by creating a saturated solution and then measuring the concentration of the dissolved solute.

-

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[8][9][10][11]

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine into a vial. The excess solid should be clearly visible.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantitative Analysis (using HPLC as an example):

-

Preparation of Calibration Standards: Prepare a series of standard solutions of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine in the same solvent with known concentrations.

-

HPLC Analysis:

-

Develop a suitable HPLC method for the analysis of the compound. A reverse-phase C18 column is often a good starting point for aromatic amines.[8]

-

The mobile phase could consist of a mixture of acetonitrile or methanol and water with a suitable buffer.[8][9]

-

Set the UV detector to a wavelength where the compound exhibits maximum absorbance.

-

-

Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Calculation of Solubility: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original saturated solution by applying the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Safety and Handling

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound that should be handled with care. The safety data sheet (SDS) indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

References

-

Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

-

Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

-

Rasayan Journal of Chemistry. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. [Link]

-

Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]

-

ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?[Link]

-

PubChem. 4-Trifluoromethyl-1,2-phenylenediamine. [Link]

-

PubChem. N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine. [Link]

-

MDPI. (2017). N 1 -(5-Fluoro-2,4-dinitrophenyl)-N 2 -phenyl-4-(trifluoromethyl)benzene-1,2-diamine. [Link]

-

MDPI. (2020). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. [Link]

-

National Institutes of Health. (2012). Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 4-Trifluoromethyl-1,2-phenylenediamine | C7H7F3N2 | CID 520822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. scielo.br [scielo.br]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lcms.cz [lcms.cz]

- 11. documents.thermofisher.com [documents.thermofisher.com]

"N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine safety and handling precautions"

An In-Depth Technical Guide to the Safe Handling of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine

Introduction:

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS No. 1651-43-0) is a fluorinated aromatic amine, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its structure, featuring both a phenylamine and a trifluoromethyl group, imparts unique chemical properties that are valuable in drug development and materials science. However, the same structural motifs, particularly the aromatic amine functionality, necessitate a rigorous and informed approach to safety and handling. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and their ability to be readily absorbed through the skin.[3][4]

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of standard protocols to provide a deeper understanding of the causality behind each safety recommendation. By grounding our procedures in the principles of toxicology and chemical hygiene, we aim to foster a culture of safety that is both robust and intuitive. Every protocol herein is designed as a self-validating system, ensuring that safety is an integral component of the scientific workflow.

Hazard Identification and Toxicological Profile

A thorough understanding of the toxicological risks is the foundation of safe handling. N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is classified as harmful and an irritant.[5][6] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

GHS Classification & Health Hazards:

| Hazard Class | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[5] | Warning [5] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[5] | Warning [5] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[5][6] | Warning [5] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[6] | Warning [5] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[6] | Warning [5] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[6] | Warning [5] |

Toxicological Insights:

The toxicity of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is characteristic of many primary aromatic amines. These compounds are often lipid-soluble, facilitating rapid absorption through intact skin.[3] Once absorbed, they can be metabolized in the liver to reactive intermediates that may bind to DNA, leading to mutagenic and carcinogenic effects.[4] While specific long-term toxicity data for this exact compound are not thoroughly investigated, the potential for such effects must be assumed based on its chemical class. Exposure can lead to irritation of the skin, eyes, and respiratory tract. Systemic effects following significant absorption may include central nervous system depression, with symptoms like dizziness and headache.

Exposure Controls: The Hierarchy of Protection

Effective exposure control is not solely reliant on personal protective equipment (PPE). A systematic approach, known as the "Hierarchy of Controls," prioritizes methods that eliminate or reduce the hazard at its source. PPE is the final, albeit essential, line of defense.

Engineering Controls

These are the most critical measures for preventing inhalation of the compound, which is a solid and can form airborne dust.

-

Chemical Fume Hood: All weighing and handling of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine must be conducted inside a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood contains dust and vapors, pulling them away from the operator's breathing zone.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9]

-

Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible and tested regularly.[7][10]

Personal Protective Equipment (PPE)

PPE selection must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

| Protection Type | Specification | Rationale |

| Eye & Face Protection | Chemical splash-resistant safety goggles with side protection. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[7][11] | Protects eyes from airborne dust and accidental splashes, preventing serious irritation.[12][13] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for tears or holes before each use.[7][11] | Prevents skin contact, a primary route of exposure that can cause irritation and systemic toxicity.[3][12] |

| Skin & Body Protection | A buttoned laboratory coat and close-toed footwear are mandatory. For larger-scale operations, chemical-resistant clothing or an apron may be required.[7] | Protects skin from accidental contact and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is required when dusts may be generated outside of a fume hood (a situation to be avoided) or during spill cleanup.[14] | Protects the respiratory tract from irritation and systemic harm caused by inhaling the fine powder.[12] |

Standard Operating Procedures (SOPs)

Adherence to established protocols is crucial for minimizing risk.

Protocol for Handling and Weighing

-

Preparation: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is worn correctly.[7]

-

Designation: Clearly designate the area within the fume hood where the compound will be handled.

-

Weighing: If possible, weigh the material directly into the reaction vessel or a secondary container within the fume hood. Use a "weigh-by-difference" method to minimize the transfer of solid material.

-

Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid actions that could generate dust, such as scooping quickly or dropping the material from a height.

-

Handling Solutions: If working with the compound in solution, handle it as you would any other toxic chemical, using appropriate glassware and containment.

-

Post-Handling: After use, decontaminate the spatula and the work surface with an appropriate solvent (e.g., ethanol or isopropanol) and a detergent solution.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.[7]

Storage and Transport

-

Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][12][14] The storage location should be designated for toxic or hazardous chemicals.

-

Incompatibilities: Keep away from strong oxidizing agents.[10][14]

-

Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[9]

Emergency Procedures: A Plan for the Unexpected

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.[15]

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12][16] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[12][16] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][16] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][15] |

Spill Response Protocol

A minor spill (a few grams) can be managed by trained laboratory personnel. A major spill requires evacuation and professional emergency response.

Detailed Spill Cleanup Steps:

-

Isolate and Alert: Alert others in the immediate area and restrict access. Do not allow unauthorized personnel to enter.[17]

-

Assess: If the spill is large, involves other reactive chemicals, or you are uncomfortable with the cleanup, evacuate and call for emergency response.

-

PPE: For a minor spill, don the appropriate PPE as listed in section 2.2, including a respirator.[18]

-

Containment: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads to prevent dust from becoming airborne.[17]

-

Collection: Carefully scoop or sweep the material into a suitable, labeled container for hazardous waste. Avoid creating dust.[17]

-

Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution.[19] Place all cleanup materials (gloves, wipes, absorbent) into the hazardous waste container.

-

Disposal: Seal and label the waste container. Arrange for disposal through your institution's environmental health and safety (EHS) office.[12]

-

Reporting: Report the incident to your supervisor and complete any required institutional incident reports.[20]

Waste Disposal

All waste containing N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[11][12]

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a compatible, sealed, and labeled waste container.

-

Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS office for specific procedures. Do not dispose of this chemical down the drain or in regular trash.

References

- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.

- Sigma-Aldrich. N1-phenyl-4-(trifluoromethyl)benzene-1,2-diamine.

- Benchchem. Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.

- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). Sigma P9029 - SAFETY DATA SHEET.

- Alchem Pharmtech. CAS 1651-43-0 | N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine.

- Matrix Scientific. Handling and Storage.